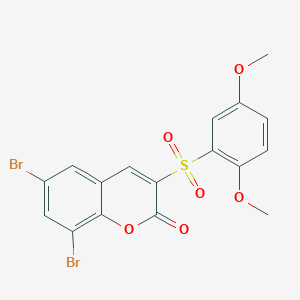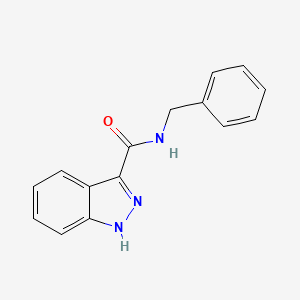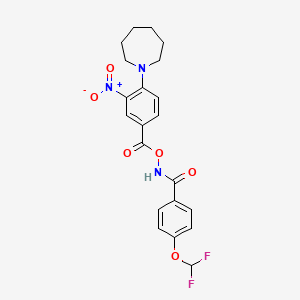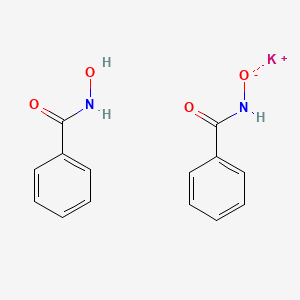
4-(1-methyl-1H-indol-3-yl)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1-methyl-1H-indol-3-yl)butanohydrazide” is a unique chemical compound with the molecular formula C13H17N3O . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound is O=C(NN)CCCC1=CNC2=CC=CC=C12 . This indicates that the compound has a carbonyl group (C=O), a hydrazide group (NN), and an indole ring (CNC2=CC=CC=C12) in its structure .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 231.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved papers.Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
One study has reported that indole hydrazide derivatives, including this compound, can act as corrosion inhibitors for mild steel in an acidic environment, suggesting that the compound’s action may be influenced by environmental conditions .
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-methyl-1H-indol-3-yl)butanohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to exhibit low toxicity, making it a safe compound to work with. However, this compound has some limitations for laboratory experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of results. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(1-methyl-1H-indol-3-yl)butanohydrazide. One area of interest is the development of this compound-based drug delivery systems for the treatment of various diseases. Another area of interest is the exploration of this compound as a potential fluorescent probe for biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
4-(1-methyl-1H-indol-3-yl)butanohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with hydrazine hydrate in the presence of acetic acid and ethanol. The reaction mixture is then heated and refluxed for several hours, followed by purification using column chromatography. The resulting this compound compound is a white crystalline solid with a melting point of 161-163°C.
Applications De Recherche Scientifique
4-(1-methyl-1H-indol-3-yl)butanohydrazide has been extensively studied for its potential therapeutic and pharmacological applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, this compound has been explored for its potential use as a fluorescent probe for biological imaging.
Propriétés
IUPAC Name |
4-(1-methylindol-3-yl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-9-10(5-4-8-13(17)15-14)11-6-2-3-7-12(11)16/h2-3,6-7,9H,4-5,8,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMARNJPHNKGNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2898556.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2898558.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B2898560.png)

![5,6,8-trimethyl-10-oxo-N-(m-tolyl)-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2898564.png)


amino}thiophene-2-carboxamide](/img/structure/B2898567.png)
![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898569.png)
![3-Tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2898570.png)
![N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2898573.png)

